molecular formula C18H19NO6 B11705944 Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

Cat. No.: B11705944
M. Wt: 345.3 g/mol
InChI Key: IXKWTAAJCJAUIL-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C17H19NO6. This compound is known for its unique structural features, which include a benzoyl group substituted with three methoxy groups and an amino group linked to a benzoate ester. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxybenzoic acid
  • Methyl 4-aminobenzoate
  • 3,4,5-Trimethoxybenzoyl chloride

Uniqueness

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)16(14)24-3)17(20)19-13-7-5-11(6-8-13)18(21)25-4/h5-10H,1-4H3,(H,19,20)

InChI Key

IXKWTAAJCJAUIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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